5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is a highly fluorinated pyridine carboxylic acid derivative. This compound is known for its unique chemical structure, which includes a trifluoroethoxy group and a chloro substituent on the pyridine ring. It has a molecular weight of 255.58 g/mol and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group and the chloro substituent play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives, such as:
- 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
- 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid .
Uniqueness
What sets 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLNFZESQUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953729-63-0 |
Source
|
Record name | 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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